N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,6-di(morpholin-4-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound that features a thiadiazole ring and a triazine ring, both of which are functionalized with morpholine groups
Preparation Methods
The synthesis of N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE typically involves multiple steps. The initial step often includes the formation of the thiadiazole ring, followed by the introduction of the triazine ring. The morpholine groups are then added through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring, potentially leading to the formation of amines.
Substitution: The morpholine groups can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can act as a ligand in biochemical assays to study protein-ligand interactions.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins, leading to downstream effects.
Comparison with Similar Compounds
Similar compounds include other thiadiazole and triazine derivatives, such as:
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-DIMETHYL-1,3,5-TRIAZIN-2-AMINE
- N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-DIPHENYL-1,3,5-TRIAZIN-2-AMINE
Compared to these compounds, N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-AMINE is unique due to the presence of morpholine groups, which can enhance its solubility and bioavailability, making it more suitable for certain applications.
Properties
Molecular Formula |
C14H20N8O2S |
---|---|
Molecular Weight |
364.43 g/mol |
IUPAC Name |
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-5-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H20N8O2S/c1-10-19-20-14(25-10)17-11-15-12(21-2-6-23-7-3-21)18-13(16-11)22-4-8-24-9-5-22/h2-9H2,1H3,(H,15,16,17,18,20) |
InChI Key |
ZKVBHGWHAYVIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.